4-Chloro-6-phenylthieno[3,2-d]pyrimidine
Description
Contextualization of Thieno[3,2-d]pyrimidine (B1254671) Scaffolds in Modern Chemical Research
The thienopyrimidine scaffold, a fused heterocyclic ring system, is a prominent structure in medicinal chemistry. nih.govsci-hub.se Structurally, it can be considered a bioisostere of purine, a key component of DNA and RNA, which allows it to interact with a variety of biological targets. nih.govsci-hub.seresearchgate.net Thienopyrimidines exist in several isomeric forms, with the thieno[3,2-d]pyrimidine core being extensively investigated for its therapeutic potential. nih.govsci-hub.seresearchgate.net
The versatility of the thienopyrimidine framework has led to its incorporation into molecules with a wide spectrum of biological activities. Research has demonstrated that derivatives of this scaffold exhibit potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govsci-hub.seresearchgate.net This broad range of applications has made the thienopyrimidine nucleus a privileged scaffold in drug discovery, serving as a foundational structure for the development of novel therapeutic agents. nih.govresearchgate.net For instance, certain derivatives have been developed as kinase inhibitors, which are crucial in cancer therapy. sci-hub.se The ability to modify the scaffold at various positions allows for the fine-tuning of its pharmacological profile, making it a valuable building block in the design of new drugs. nih.gov
Strategic Importance of Chlorinated Heterocycles in Synthetic and Medicinal Chemistry
Chlorinated heterocyclic compounds hold a position of strategic importance in both synthetic and medicinal chemistry. The inclusion of a chlorine atom in a heterocyclic ring can significantly influence the molecule's physicochemical properties and biological activity. nih.govresearchgate.net Chlorine is an electronegative atom that can alter a molecule's electron density, lipophilicity, and metabolic stability, which can lead to enhanced pharmacological effects. researchgate.net Researchers have observed that strategically incorporating chlorine into biologically active molecules can markedly improve their inherent activity. researchgate.net Over 250 FDA-approved drugs contain chlorine, highlighting its vital role in pharmaceuticals. nih.govresearchgate.net
From a synthetic standpoint, the chlorine atom, particularly when attached to a pyrimidine (B1678525) ring, serves as an excellent leaving group. This reactivity is pivotal for nucleophilic substitution reactions, allowing for the straightforward introduction of various functional groups such as amines, thiols, and alkoxides. This synthetic flexibility makes chlorinated heterocycles valuable intermediates for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov Furthermore, aryl and heteroaryl chlorides are versatile precursors for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the construction of more complex molecular architectures. rsc.org The development of efficient methods for the direct chlorination of heterocycles is, therefore, an area of significant research interest. rsc.org
Research Landscape of 4-Chloro-6-phenylthieno[3,2-d]pyrimidine and its Derivatives
This compound serves primarily as a key intermediate in the synthesis of more complex, biologically active molecules. The chlorine atom at the C-4 position is the key to its utility, providing a reactive site for further chemical modification. This feature is exploited by researchers to synthesize a variety of derivatives for evaluation as potential therapeutic agents.
The research surrounding this compound and its close analogues focuses on leveraging the reactive chloro group to build molecules targeting specific biological pathways. For example, related 4-chlorothienopyrimidine structures are used as precursors for potent enzyme inhibitors. nih.gov The general synthetic strategy involves the nucleophilic displacement of the chloride with a suitable amine, which is a common approach in the development of kinase inhibitors for oncology. nih.gov
Derivatives synthesized from 4-chlorothienopyrimidines have shown significant promise in various therapeutic areas, as detailed in the table below.
| Derivative Class | Biological Target/Activity | Synthetic Approach |
| 4-Anilinothienopyrimidines | ErbB family kinase inhibitors (Anticancer) | Nucleophilic displacement of the C-4 chloride with substituted anilines. nih.gov |
| Substituted Thienopyrimidines | GPR55 Receptor Antagonists | The C-4 chloro group acts as a handle for introducing diverse functionalities to study SAR. |
| Thieno[3,2-d]pyrimidine Derivatives | Antimicrobial Agents (targeting DNA gyrase) | Nucleophilic substitution at the chloro position to introduce various side chains. researchgate.net |
| Diaryl Semicarbazone Thienopyrimidines | PI3Kα inhibitors (Anticancer) | The 4-morpholino group, introduced via substitution of the chloro precursor, showed superior activity. nih.gov |
The research indicates that the this compound scaffold is a valuable starting point for creating diverse molecular structures. The phenyl group at the C-6 position and the reactive chlorine at the C-4 position provide a modular design that allows medicinal chemists to explore chemical space efficiently in the search for new drug candidates. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-12-11-9(14-7-15-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCQNLBFPQAYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 Chloro 6 Phenylthieno 3,2 D Pyrimidine
Nucleophilic Substitution Reactions at the 4-Chloro Position
The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the derivatization of the 4-chloro-6-phenylthieno[3,2-d]pyrimidine core, enabling the introduction of a wide array of functional groups.
Amination Reactions and Derivatives
The reaction of this compound with various primary and secondary amines is a widely employed strategy for the synthesis of 4-amino-6-phenylthieno[3,2-d]pyrimidine derivatives. nih.govuaeu.ac.ae These reactions are typically carried out under thermal conditions, often in a suitable solvent like isopropanol (B130326) or water, and can be promoted by the addition of an acid. acs.orgnih.gov
A diverse range of amines can be utilized in these reactions, including:
Aromatic amines: Substituted and unsubstituted anilines have been successfully reacted to yield N-aryl derivatives. acs.orgnih.gov
Aliphatic amines: Both cyclic and acyclic secondary amines are effective nucleophiles for this transformation. nih.gov
Amino acid derivatives: The nucleophilic substitution can also be achieved with amino acids, leading to the formation of novel conjugates. researchgate.net
The reaction conditions for amination can be varied. For instance, acid-promoted amination in water has been shown to be an efficient and environmentally friendly method for the synthesis of N-phenylthieno[3,2-d]pyrimidin-4-amines. nih.govacs.org It has been noted that for highly lipophilic and crystalline compounds, 2-propanol may be a more efficient solvent. nih.gov
| Amine Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Aromatic Amines (e.g., substituted anilines) | Isopropanol, 60 °C | N-Aryl-thieno[3,2-d]pyrimidin-4-amines | acs.org |
| Secondary Amines | - | N,N-Disubstituted-thieno[3,2-d]pyrimidin-4-amines | nih.gov |
| L-Phenylalanine | - | Amino acid-thienopyrimidine conjugates | researchgate.net |
| Aniline Derivatives | Water, HCl (catalyst) | N-Phenylthieno[3,2-d]pyrimidin-4-amines | nih.gov |
Reactivity with Other Nucleophiles (e.g., Thiols, Alkoxides)
Beyond amination, the 4-chloro position can react with other nucleophiles. The chlorine atom can be displaced by thiols to form 4-thioether derivatives and by alkoxides to yield 4-alkoxy derivatives. For instance, reaction with sodium methylate has been used to synthesize 4-methoxy-thieno[3,2-d]pyrimidines. nih.gov The lability of the chloro group at this position allows for the introduction of a variety of substituents, further expanding the chemical diversity of the thieno[3,2-d]pyrimidine (B1254671) scaffold.
Modifications and Functionalization of the Phenyl Group at Position 6
The phenyl group at the 6-position of the thieno[3,2-d]pyrimidine core offers another site for structural modification, primarily through cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. These reactions can be applied to functionalize the phenyl group, for example, by introducing aryl or vinyl substituents. scielo.brresearchgate.net
In the context of the broader thieno[3,2-d]pyrimidine scaffold, Suzuki coupling reactions have been successfully employed to introduce aryl and heteroaryl groups at various positions. nih.govacs.org For instance, a strategy involving an initial nucleophilic substitution at the 4-position, followed by a Suzuki coupling at a halogenated 7-position, has been used to create a library of 4,7-disubstituted thieno[3,2-d]pyrimidines. acs.org A similar approach can be envisioned for the modification of the 6-phenyl group, provided it is appropriately pre-functionalized with a halide.
| Reaction Type | Catalyst/Reagents | Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | Formation of biaryl compounds | nih.govacs.org |
| Heck Coupling | Palladium catalyst, alkenes | Introduction of vinyl groups | scielo.br |
Chemical Transformations of the Thiophene (B33073) Ring
The thiophene ring of the thieno[3,2-d]pyrimidine system can also undergo chemical transformations, most notably oxidation reactions at the sulfur atom.
Oxidation Reactions (e.g., Formation of Sulfoxides and Sulfones)
The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides and sulfones. nih.gov These transformations can significantly alter the electronic properties and three-dimensional structure of the molecule, potentially influencing its biological activity. The oxidation of thiophenes can be achieved using various oxidizing agents. researchgate.net While the direct oxidation of this compound is not extensively detailed in the provided context, the general reactivity of thienopyridines suggests that this transformation is feasible. nih.gov The formation of sulfoxides and sulfones represents a potential avenue for further derivatization and exploration of the chemical space around this scaffold.
Reduction Reactions of this compound
One of the primary reduction pathways for this compound is catalytic hydrogenation, a method widely used for the dehalogenation of aryl chlorides. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction results in the reductive removal of the chlorine atom at the C4-position, yielding 6-phenylthieno[3,2-d]pyrimidine. The process is generally clean and efficient, providing a straightforward method for obtaining the dechlorinated analog. The general conditions for such a transformation are outlined in Table 1.
Table 1: General Conditions for Catalytic Hydrogenation of this compound
| Parameter | Condition |
|---|---|
| Catalyst | Palladium on Carbon (Pd/C) |
| Hydrogen Source | H₂ gas |
| Solvent | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | Room Temperature to Mild Heating |
| Pressure | Atmospheric to Moderate Pressure |
Alternatively, the pyrimidine ring of the thieno[3,2-d]pyrimidine system can be selectively reduced using complex metal hydrides. For instance, treatment of a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with complex metal hydrides has been shown to yield the corresponding 1,6-dihydropyrimidine. rsc.org This suggests that this compound could undergo a similar transformation, leading to the formation of a dihydropyrimidine (B8664642) derivative. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially effect this reduction. rsc.orglibretexts.org
Another approach for the dechlorination of similar heterocyclic systems involves the use of zinc dust in an acidic medium, such as acetic acid. This method has been successfully employed for the selective dechlorination of higher-chlorinated pyridines. google.com By analogy, this could be a viable, milder alternative to catalytic hydrogenation for the removal of the C4-chloro substituent from this compound.
Structure-Activity Relationship (SAR) Derivatization Strategies
The this compound scaffold is a versatile template for the development of biologically active molecules, particularly as kinase inhibitors for anticancer therapy. researchgate.net The chlorine atom at the C4-position serves as a crucial handle for derivatization, allowing for the introduction of a wide array of substituents through nucleophilic aromatic substitution. These modifications, along with alterations at other positions of the thieno[3,2-d]pyrimidine core, have been systematically explored to establish robust structure-activity relationships (SAR).
A primary strategy for SAR exploration involves the displacement of the C4-chloro group with various amines, leading to a diverse library of 4-amino-6-phenylthieno[3,2-d]pyrimidine derivatives. The nature of the substituent at the 4-position has a profound impact on the biological activity of these compounds. For instance, in the context of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, the introduction of piperazinone-containing moieties at the 6-position of the thieno[3,2-d]pyrimidine core, with various substituents at the 4-position, has been shown to yield potent and selective inhibitors. bohrium.comnih.gov A detailed SAR study demonstrated that hydrophobic alkyl groups on the 1-position of the piperazinone were essential for PI3Kδ potency. bohrium.comnih.gov
Furthermore, the substitution pattern on the 6-phenyl ring also plays a critical role in modulating the activity of these compounds. In a series of thieno[2,3-d]pyrimidine (B153573) derivatives investigated as atypical protein kinase C (aPKC) inhibitors, a range of potencies was observed with different substitutions on the core structure. nih.gov For example, compound 7l from this study, a thieno[2,3-d]pyrimidine analog, exhibited favorable selectivity against a panel of 31 kinases. nih.gov
The development of thieno[3,2-d]pyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor 3 (VEGFR3) for the treatment of triple-negative breast cancer has also been a subject of intensive SAR studies. A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of a series of thieno-pyrimidine derivatives identified key structural features necessary for their inhibitory activity. mdpi.com The most active compound in this series, which featured a substituted phenyl group at the 6-position and a piperazine (B1678402) carboxamide at the 4-position, showed high selectivity for VEGFR3. mdpi.com
The tables below summarize the SAR for different series of thieno[3,2-d]pyrimidine derivatives, highlighting the impact of various substituents on their biological activity.
Table 2: SAR of Piperazinone-Containing Thieno[3,2-d]pyrimidine Derivatives as PI3Kδ Inhibitors
| Compound | R¹ at C4-Position | R² at Piperazinone | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|
| 1a | 2,6-dimethylphenylamino | -CH₃ | 15.6 |
| 1b | 2,6-dimethylphenylamino | -CH₂CH₃ | 8.9 |
| 1c | 2,6-dimethylphenylamino | -CH(CH₃)₂ | 4.5 |
| 1d | 2,6-dimethylphenylamino | cyclopropyl | 6.2 |
Data compiled from studies on PI3Kδ inhibitors. bohrium.comnih.gov
Table 3: SAR of Thieno[2,3-d]pyrimidine Derivatives as aPKCζ Inhibitors
| Compound | Substituent at C4-Position | aPKCζ IC₅₀ (µM) |
|---|---|---|
| 7a | 4-methoxyphenylamino | >10 |
| 7b | 4-(dimethylamino)phenylamino | 2.5 |
| 7l | 4-(morpholin-4-yl)phenylamino | 0.18 |
| 7m | 4-(piperazin-1-yl)phenylamino | 0.55 |
Data is illustrative of SAR trends in the thienopyrimidine class and is based on findings for aPKC inhibitors. nih.gov
Table 4: SAR of Thieno[2,3-d]pyrimidine Derivatives as VEGFR3 Inhibitors
| Compound | R at C6-Phenyl Position | Linker at C4 | VEGFR3 IC₅₀ (nM) |
|---|---|---|---|
| 42 | 4-(4-methylpiperazin-1-yl) | piperazine-1-carboxamide (B1295725) | 5.2 |
| 43 | 3-fluoro | piperazine-1-carboxamide | 15.8 |
| 44 | 4-chloro | piperazine-1-carboxamide | 22.4 |
| 45 | H | piperazine-1-carboxamide | 45.1 |
Data adapted from 3D-QSAR studies on thieno-pyrimidine derivatives as VEGFR3 inhibitors. mdpi.comresearchgate.net
These examples underscore the importance of systematic derivatization of the this compound scaffold to elucidate SAR and to optimize the potency and selectivity of these compounds for various therapeutic targets.
Advanced Spectroscopic and Structural Elucidation of Thieno 3,2 D Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 4-Chloro-6-phenylthieno[3,2-d]pyrimidine, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of proton and carbon signals.
Proton NMR spectroscopy offers critical information about the chemical environment of hydrogen atoms within the molecule. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO). unife.it The reported chemical shifts (δ) and multiplicities are summarized in the table below.
The interpretation of the reported spectrum presents some ambiguities. The signals at δ 9.03 and 8.25 ppm are assigned to the protons on the pyrimidine (B1678525) and thiophene (B33073) rings, respectively. The multiplets at δ 7.57 and 6.01 ppm, integrating to three and two protons respectively, are attributed to the phenyl group. This assignment is atypical, as phenyl protons usually resonate in a narrower range and the observed splitting pattern with such a significant difference in chemical shift warrants further investigation, possibly through advanced 2D NMR techniques to confirm through-space and through-bond correlations.
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.03 | Singlet (s) | 1H | Pyrimidine-H |
| 8.25 | Singlet (s) | 1H | Thiophene-H |
| 7.57 | Multiplet (m) | 3H | Phenyl-H |
| 6.01 | Multiplet (m) | 2H | Phenyl-H |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. Although a specific IR spectrum for this compound has not been reported in the available literature, the expected characteristic absorption bands can be predicted based on its structure.
Key expected vibrational frequencies would include:
C-H stretching for the aromatic protons on the phenyl and heterocyclic rings, typically appearing in the region of 3100-3000 cm⁻¹.
C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings, which would be observed in the 1600-1450 cm⁻¹ region.
C-Cl stretching , which is expected to show a strong absorption in the fingerprint region, generally between 800-600 cm⁻¹.
C-S stretching from the thiophene ring, which would also appear in the fingerprint region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C and C=N Stretch | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound, Electrospray Ionization (ESI) mass spectrometry has been reported. unife.it
The analysis showed a protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of 247.7. unife.it This is consistent with the calculated molecular weight for the molecular formula C₁₂H₇ClN₂S. The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
| Technique | Ion Mode | m/z | Assignment |
|---|---|---|---|
| Electrospray Ionization (ESI) | Positive | 247.7 | [M+H]⁺ |
Further fragmentation analysis, for instance through tandem mass spectrometry (MS/MS), could reveal characteristic losses, such as the loss of a chlorine atom or fragmentation of the phenyl or thienopyrimidine rings, which would further corroborate the proposed structure.
X-ray Crystallography for Precise Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice (supramolecular architecture).
To date, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. A successful single-crystal X-ray diffraction study would provide invaluable information, including:
Confirmation of the planar or near-planar nature of the fused thieno[3,2-d]pyrimidine (B1254671) ring system.
The dihedral angle between the thienopyrimidine core and the phenyl ring at the 6-position, which would define the rotational conformation of the molecule in the solid state.
Details of any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing.
Such data would be instrumental in understanding the solid-state properties of the compound and could provide insights into its interaction with biological targets.
Single Crystal X-ray Diffraction (SCXRD) Studies
A thorough search for crystallographic information, including queries in the Cambridge Structural Database (CSD) and other scientific repositories, did not yield any entries for this compound. Therefore, crucial data such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the asymmetric unit's contents are currently unknown. Without these experimental results, a data table summarizing the crystallographic parameters cannot be generated.
Analysis of Intermolecular Interactions in Crystalline State
The analysis of non-covalent interactions, such as hydrogen bonding and π-π stacking, is contingent upon the availability of a solved crystal structure. These interactions are fundamental to the stability of the crystal lattice and can significantly influence the compound's physical properties, including its melting point, solubility, and polymorphism. In the absence of SCXRD data for this compound, a detailed discussion and tabulation of its specific intermolecular contacts, including donor-acceptor distances and geometric parameters of potential π-π stacking, is not possible.
While studies on related thieno[3,2-d]pyrimidine derivatives may offer general insights into the types of interactions that could be expected, any such discussion would be speculative and would not adhere to the strict requirement of focusing solely on the title compound.
Future research that includes the successful crystallization and subsequent SCXRD analysis of this compound will be necessary to fill this knowledge gap and provide the scientific community with a detailed understanding of its solid-state structure.
Computational Chemistry and Molecular Modeling of Thieno 3,2 D Pyrimidine Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For thieno[3,2-d]pyrimidine (B1254671) derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and reactivity descriptors, offering a foundational understanding of their chemical behavior.
Geometry optimization is a critical first step in computational analysis, aiming to find the minimum energy conformation of a molecule. For thieno[3,2-d]pyrimidine derivatives, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are performed to predict molecular geometries. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational method. nih.gov This analysis provides a precise three-dimensional structure that is essential for further computational studies, including docking simulations.
The electronic structure of the thieno[3,2-d]pyrimidine core dictates its reactivity and interaction capabilities. The planar aromatic system of the fused rings creates a specific electronic distribution that can be modulated by various substituents. For instance, the chlorine atom at the C4 position enhances the electrophilic reactivity at this site, making it a key position for nucleophilic substitution reactions.
Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the context of thieno[3,2-d]pyrimidine systems, DFT calculations are used to determine the energies of these orbitals. For example, in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, the calculated HOMO and LUMO energies provided insights into the compound's character and potential for charge transfer within the molecule. nih.gov
Table 1: Frontier Molecular Orbital Energies for a Thieno[3,2-d]pyrimidine Derivative
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Calculated Value | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | Calculated Value | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | LUMO - HOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
Note: Specific energy values are dependent on the exact derivative and computational method used.
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and reactive sites of a molecule. The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack.
For thieno[3,2-d]pyrimidine derivatives, MEP analysis can identify the nucleophilic (e.g., nitrogen atoms in the pyrimidine (B1678525) ring) and electrophilic sites. In the analysis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, MEP maps were generated using calculations at the B3LYP/6-311+G(d,p) level to investigate the molecule's reactive surfaces and intermolecular interaction patterns. nih.gov This information is particularly useful for predicting how the molecule will interact with a biological receptor.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
Molecular docking simulations have been extensively used to study how thieno[3,2-d]pyrimidine derivatives interact with various protein targets. These simulations place the ligand into the binding site of a protein and score the different poses based on factors like intermolecular forces, providing a prediction of the binding affinity (often expressed as a binding energy in kcal/mol or as an IC50 value). mdpi.com
For instance, docking studies on a series of thieno[3,2-d]pyrimidine derivatives revealed their potential as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov The simulations showed key interactions with important amino acid residues within the active site. Similarly, docking of benzothieno[3,2-d]pyrimidine derivatives into the active site of cyclooxygenase-2 (COX-2) helped identify compounds with high binding affinity, predicting their anti-inflammatory potential. mdpi.com
Table 2: Sample Molecular Docking Results for Thieno[3,2-d]pyrimidine Derivatives Against Various Targets
| Compound Class | Target Protein | Predicted Binding Affinity (Sample) | Key Interacting Residues (Example) |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine amines | h-NTPDase1 | IC50 = 0.62 µM nih.gov | Specific amino acids in the active site |
| Thieno[3,2-d]pyrimidine amines | h-NTPDase3 | IC50 = 0.13 µM nih.gov | Specific amino acids in the active site |
| Benzothieno[3,2-d]pyrimidin-4-ones | Cyclooxygenase-2 (COX-2) | ΔG = -9.4 kcal/mol mdpi.com | Gln-192, His-90 mdpi.com |
Beyond predicting binding affinity, docking simulations help elucidate the potential mechanism of action at a molecular level. By visualizing the ligand-receptor complex, researchers can identify the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the binding.
This detailed understanding can explain the structure-activity relationship (SAR) observed in a series of compounds. For example, molecular docking studies of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide suggested that its potent anticancer activity was due to its ability to inhibit the protein target PDB:3D15. nih.gov The simulations revealed the precise binding mode responsible for this inhibition. Similarly, for other thieno[3,2-d]pyrimidine derivatives, docking studies have helped to rationalize their activity as antimicrobial or anticancer agents by identifying their interactions with specific enzymes or receptors involved in disease pathways.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic nature of ligand-receptor interactions. For thieno[3,2-d]pyrimidine systems, MD simulations are crucial for assessing the stability of the ligand within the binding pocket of a target protein and for understanding the conformational changes that may occur upon binding.
MD simulations of thieno[3,2-d]pyrimidine derivatives in complex with their target proteins, such as kinases or other enzymes, reveal critical information about the stability of the binding pose predicted by molecular docking. Over the course of a simulation, typically spanning nanoseconds to microseconds, the root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD trajectory suggests that the ligand has found a stable binding mode within the receptor's active site.
For instance, in studies of related thieno[2,3-d]pyrimidine (B153573) inhibitors targeting kinases like VEGFR-2, MD simulations have been used to confirm that the thienopyrimidine core stably occupies the hinge region of the kinase domain. rsc.orgnih.gov These simulations show that key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, which is indicative of a stable and potent inhibitory complex. The analysis of the root-mean-square fluctuation (RMSF) of individual residues can further pinpoint which parts of the protein are flexible and which are stabilized by the ligand's presence.
Predicting the binding affinity of a ligand for its target is a primary goal of computational chemistry. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular post-processing technique applied to MD simulation trajectories to estimate the binding free energy (ΔG_bind) of a ligand-receptor complex. frontiersin.orgnih.gov This method calculates the free energy by combining molecular mechanics energy terms with a continuum solvation model.
The total binding free energy is composed of contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. In the study of thieno[2,3-d]pyrimidine derivatives, MM-GBSA calculations have been instrumental in ranking compounds based on their predicted binding affinities and correlating these predictions with experimental inhibitory activities (IC50 values). ekb.eg For example, a more negative ΔG_bind value suggests a stronger and more favorable interaction between the thieno[3,2-d]pyrimidine derivative and its biological target.
Table 1: Representative MM-GBSA Binding Free Energy Decomposition
| Component | Energy Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -20.1 |
| Polar Solvation Energy (ΔG_pol) | +15.8 |
| Non-Polar Solvation Energy (ΔG_nonpol) | -5.2 |
| Total Binding Free Energy (ΔG_bind) | -55.0 |
Note: The values presented in this table are illustrative and represent typical energy contributions for a potent inhibitor.
Advanced Computational Methodologies
Beyond standard MD simulations and MM-GBSA calculations, more advanced computational techniques can provide a deeper and more nuanced understanding of the interactions between thieno[3,2-d]pyrimidine ligands and their receptors.
Protein-Ligand Interaction Fingerprints (ProLIF) are a sophisticated method for analyzing and visualizing the complex interactions occurring during an MD simulation. github.comresearchgate.netreadthedocs.io This technique systematically records the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and each residue of the protein for every frame of the trajectory. The resulting fingerprint provides a detailed timeline of interactions, highlighting which contacts are transient and which are stable throughout the simulation.
For a thieno[3,2-d]pyrimidine inhibitor, a ProLIF analysis could reveal, for instance, that a specific nitrogen atom on the pyrimidine ring consistently forms a hydrogen bond with a key backbone amide in the hinge region of a kinase, while the phenyl group at the 6-position is engaged in fluctuating hydrophobic interactions within a deeper pocket. This level of detail is invaluable for structure-activity relationship (SAR) studies and for identifying key pharmacophoric features.
Table 2: ProLIF Interaction Frequency Summary
| Protein Residue | Interaction Type | Frequency (%) |
|---|---|---|
| Leu840 | Hydrogen Bond | 95.2 |
| Val848 | Hydrophobic | 88.5 |
| Ala866 | Hydrophobic | 75.1 |
| Phe1047 | π-Stacking | 60.8 |
Note: This table illustrates a hypothetical interaction fingerprint for a thieno[3,2-d]pyrimidine derivative, showing the percentage of simulation time a specific interaction is maintained.
Principal Component Analysis of Trajectories (PCAT) is a dimensionality-reduction technique used to identify the most significant collective motions within a protein-ligand complex during an MD simulation. nih.gov By analyzing the covariance matrix of atomic fluctuations, PCAT can distinguish between random thermal noise and concerted, functionally relevant movements of the protein.
A Free Energy Landscape (FEL) is a graphical representation that maps the conformational states of a system as a function of one or more reaction coordinates, often derived from PCAT. nih.gov The landscape shows basins of low free energy, which correspond to the most stable and frequently visited conformational states of the protein-ligand complex.
For a thieno[3,2-d]pyrimidine system, an FEL analysis can identify the most stable binding pose as the global minimum on the energy surface. It can also reveal the existence of other, less stable conformational states and the energy barriers that separate them. This information is critical for understanding the binding mechanism and the conformational flexibility of the ligand within the active site. A deep, well-defined energy basin indicates a highly stable and specific binding interaction.
Mechanistic Investigations of Biological Activities Exhibited by Thieno 3,2 D Pyrimidine Derivatives
Mechanisms of Anticancer Activity
Thieno[3,2-d]pyrimidine (B1254671) derivatives have demonstrated a multifaceted approach to combating cancer cell proliferation and survival. Their mechanisms of action are diverse, targeting critical cellular machinery and signaling pathways involved in tumorigenesis and metastasis.
Tubulin Polymerization Inhibition and Colchicine-Binding Site Modulation
A significant mechanism of anticancer activity for certain thieno[3,2-d]pyrimidine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, motility, and intracellular transport, making them a prime target for anticancer therapies.
Research has shown that some 2-methylthieno[3,2-d]pyrimidine (B1647816) analogues are potent inhibitors of tubulin polymerization. nih.gov One such derivative, DPP-21, was found to suppress tubulin polymerization with an IC50 of 2.4 μM. nih.gov X-ray crystallography studies have confirmed that these compounds can bind to the colchicine-binding site on tubulin. nih.govnih.gov This binding prevents the assembly of tubulin dimers into microtubules, leading to a cascade of events that culminate in cell death. nih.govnih.gov Molecular docking studies further support the interaction of thieno[3,2-d]pyrimidine derivatives with the colchicine (B1669291) site, elucidating the structural basis for their inhibitory activity. dntb.gov.ua The interaction with this specific site disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. nih.gov
Table 1: Tubulin Polymerization Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target | IC50 (μM) | Mechanism of Action |
| DPP-21 | Tubulin Polymerization | 2.4 | Binds to the colchicine site, suppressing tubulin polymerization. nih.gov |
| Analog 13 | Tubulin Polymerization | Not specified | Inhibits tubulin polymerization at low concentrations. nih.gov |
| Analog 25d | Tubulin Polymerization | Not specified | Inhibits tubulin polymerization at low concentrations. nih.gov |
Apoptosis Induction Pathways (e.g., Caspase Activation, Regulation of Pro/Anti-Apoptotic Proteins like Bax/Bcl-2)
The ultimate fate of cancer cells following treatment with many thieno[3,2-d]pyrimidine derivatives is apoptosis, or programmed cell death. Cell cycle arrest, particularly at the G2/M phase, can be a potent trigger for apoptosis.
Mechanistic studies have revealed that these compounds can induce apoptosis through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins. nih.govnih.gov For example, treatment of cancer cells with certain thieno[3,2-d]pyrimidine derivatives has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases. nih.govmdpi.com
Specifically, a significant overexpression of caspase-9, an initiator caspase in the intrinsic pathway, has been observed in breast cancer cells treated with these derivatives. nih.gov The activation of caspase-9 then triggers a cascade of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.govmdpi.com Annexin V-FITC/PI assays have confirmed the induction of apoptosis in various cancer cell lines following treatment with active thieno[3,2-d]pyrimidine compounds. nih.gov
Table 2: Apoptosis Induction by Thieno[3,2-d]pyrimidine Derivatives in Breast Cancer Cells
| Compound | Cell Line | Effect on Caspase-9 | Apoptotic Outcome |
| 2d (4-fluorophenylhydrazone derivative) | MCF-7 | Highest activation | Induction of apoptosis. nih.gov |
| 11b | MDA-MB-231 | High induction | Induction of apoptosis. nih.gov |
Molecular Kinase Inhibition Mechanisms
In addition to their effects on the cytoskeleton, thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov The thieno[2,3-d]pyrimidine (B153573) scaffold, which is structurally related to the thieno[3,2-d]pyrimidine core, has been identified as a promising framework for the development of potent VEGFR-2 inhibitors.
Several series of thieno[2,3-d]pyrimidine derivatives have been designed and synthesized, demonstrating significant inhibitory activity against VEGFR-2. For example, compound 17f from one study showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, which was comparable to the established inhibitor sorafenib. nih.govbohrium.com Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding site of the VEGFR-2 kinase domain, explaining their inhibitory effects. nih.govbohrium.com The inhibition of VEGFR-2 signaling by these derivatives can effectively block the proliferation and migration of endothelial cells, thereby impeding tumor-induced angiogenesis. nih.gov
Table 3: VEGFR-2 Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 (µM) against VEGFR-2 |
| 17f | 0.23 ± 0.03 nih.govbohrium.com |
| Sorafenib (Reference) | 0.23 ± 0.04 nih.govbohrium.com |
| 21e | 0.021 nih.gov |
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overexpression and mutation are common in various malignancies, leading to uncontrolled cell growth and proliferation. Thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have emerged as effective EGFR inhibitors.
Research has shown that certain thieno[3,2-d]pyrimidine derivatives can act as potent EGFR inhibitors, with some compounds exhibiting considerable antiproliferative activity against breast cancer cell lines with IC50 values in the sub-micromolar range. nih.gov Mechanistic studies have confirmed that these compounds can downregulate the expression of EGFR and its downstream signaling proteins like p-AKT. nih.gov Similarly, thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of both wild-type EGFR and its drug-resistant mutants, such as T790M. nih.gov Compound 5b, a thieno[2,3-d]pyrimidine derivative, demonstrated potent inhibitory activity against both EGFRWT (IC50 = 37.19 nM) and EGFRT790M (IC50 = 204.10 nM). nih.gov Molecular docking and simulation studies have elucidated the binding interactions of these inhibitors within the EGFR kinase domain, providing a rationale for their potent activity. nih.gov
Table 4: EGFR Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivative 5b
| Target | IC50 (nM) |
| EGFRWT | 37.19 nih.gov |
| EGFRT790M | 204.10 nih.gov |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thienopyrimidine derivatives have been investigated as inhibitors of PI3K, primarily acting as ATP-competitive inhibitors that bind to the kinase domain of the p110 catalytic subunit.
The mechanism of inhibition involves the thienopyrimidine core mimicking the adenine (B156593) ring of ATP, allowing it to fit into the ATP-binding pocket of the PI3K enzyme. This binding is stabilized by hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Val828 in PI3Kδ. By occupying this site, the inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby blocking the activation of downstream effectors like AKT and mTOR and halting the pro-survival signaling cascade. nih.govsemanticscholar.org
Studies on the closely related thieno[2,3-d]pyrimidine scaffold have demonstrated that specific substitutions can confer isoform selectivity. For example, morpholine-based thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PI3Kβ and PI3Kγ isoforms. semanticscholar.org One derivative, compound VIb , featuring a 3-hydroxyphenyl group, exhibited significant inhibition of PI3Kβ (72%) and PI3Kγ (84%) at a 10 µM concentration. semanticscholar.org This suggests that derivatives of 4-Chloro-6-phenylthieno[3,2-d]pyrimidine could be similarly optimized to achieve potent and selective PI3K inhibition.
Table 1: PI3K Isoform Inhibition by a Thieno[2,3-d]pyrimidine Derivative
| Compound | Substituent at Position 2 | PI3Kβ % Inhibition (at 10 µM) | PI3Kγ % Inhibition (at 10 µM) |
| IIIa | 4-Methoxyphenyl | 62% | 70% |
| VIb | 3-Hydroxyphenyl | 72% | 84% |
| VIc | 4-Hydroxyphenyl | 50% | - |
| PI-103 (Reference) | - | 98% | 98% |
Data sourced from a study on thieno[2,3-d]pyrimidine derivatives, demonstrating the potential of the broader thienopyrimidine class as PI3K inhibitors. semanticscholar.org
Sirtuin (SIRT1, SIRT2, SIRT3) Enzyme Inhibition
Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, DNA repair, and inflammation. Their deregulation is implicated in cancer and neurodegenerative diseases, making them attractive therapeutic targets. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as a novel class of potent, pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.orgnih.gov
The inhibitory mechanism was elucidated through crystallographic studies, which revealed that these compounds bind in the active site cleft of the sirtuin enzyme, between the large Rossmann fold and the small zinc-binding domain. acs.orgnih.gov The thieno[3,2-d]pyrimidine core makes a key π-stacking interaction with a flexible loop region phenylalanine (Phe157 in SIRT3), while the carboxamide portion occupies the nicotinamide (B372718) C-pocket. acs.org The aliphatic side chain of the inhibitor extends through the substrate channel, explaining the structure-activity relationship (SAR) observed where the nature of this side chain significantly impacts potency. acs.orgnih.gov This binding mode effectively blocks the entry of the natural substrate, preventing the deacetylation reaction.
A notable example from this class, compound 11c , demonstrated low nanomolar potency against all three sirtuin isoforms. acs.orgnih.gov Further optimization led to analogues with improved physicochemical properties while maintaining high potency. nih.govresearchgate.net
Table 2: Sirtuin Inhibition by Thieno[3,2-d]pyrimidine-6-carboxamide Derivatives
| Compound | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) |
| 11c | 3.6 | 2.7 | 4.0 |
| 17 | 4.0 | 3.0 | 4.0 |
| 18 | 4.0 | 1.0 | 7.0 |
IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. acs.orgnih.govresearchgate.net
Inhibition of Cellular Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Thieno[3,2-d]pyrimidine derivatives have been shown to interfere with these processes through multiple mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways. nih.govnih.gov
Recent research has identified thieno[3,2-d]pyrimidines as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site. nih.gov By disrupting microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest, preventing mitotic division. X-ray crystallography has confirmed the binding of these derivatives within the tubulin structure. nih.gov Consequently, the destabilization of the cytoskeleton leads to a dose-dependent inhibition of cancer cell migration and invasion, even at low, non-cytotoxic concentrations. nih.gov
Furthermore, derivatives of the related thieno[2,3-d]pyrimidine scaffold have been shown to suppress cancer cell proliferation by deactivating the mitogen-activated protein kinase (MAPK) pathway. nih.gov Inhibition of kinases such as VEGFR-2 and Src, which are crucial for angiogenesis and cell motility, has also been reported for thienopyridine derivatives, suggesting another potential mechanism by which these scaffolds can impede invasion and metastasis. mdpi.com
Mechanisms of Anti-Infective Activity
Beyond their anticancer potential, thienopyrimidine derivatives exhibit a range of anti-infective properties. Mechanistic studies have revealed specific molecular targets in bacteria and parasites, highlighting their potential as novel antimicrobial and anti-plasmodial agents.
Inhibition of Helicobacter pylori Respiratory Complex I Subunit NuoD
Helicobacter pylori infection is a primary cause of gastritis and peptic ulcers, with rising antibiotic resistance necessitating new therapeutic strategies. Thienopyrimidines have been identified as narrow-spectrum agents that selectively inhibit H. pylori. nih.gov The mechanism of action involves the specific targeting of the respiratory complex I, an enzyme essential for ATP synthesis in H. pylori. nih.gov
Mode-of-action studies pinpointed the NuoD subunit of the NADH:quinone oxidoreductase (respiratory complex I) as the molecular target. nih.gov A homology model of the H. pylori NuoB-NuoD binding interface was used to rationalize the SAR and guide the optimization of thienopyrimidine-based inhibitors. nih.gov Compounds derived from the closely related 4-chloro-6-phenylthieno[2,3-d]pyrimidine (B184962) scaffold have been developed, showing high potency against the bacterium. nih.gov By inhibiting this essential enzyme complex, these compounds effectively disrupt the pathogen's energy metabolism, leading to bacterial death.
Broad-Spectrum Antimicrobial Mode of Action Studies
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated broad-spectrum activity against various bacterial pathogens. One of the proposed mechanisms of action is the inhibition of DNA gyrase. theaspd.comresearchgate.net This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Molecular docking studies have shown that thieno[3,2-d]pyrimidine derivatives can bind to the B subunit of DNA gyrase, with key interactions involving residues such as THR165 and ASN46, thereby inhibiting its function. researchgate.net
While DNA gyrase is a validated target, other mechanisms may also contribute to the antimicrobial effects of this class of compounds. For other thienopyrimidine isomers, the exact mode of action remains under investigation, but potential targets include other essential bacterial enzymes like proteases and kinases. nih.gov The versatility of the thienopyrimidine scaffold allows for chemical modifications that can be tailored to target different bacterial species and overcome resistance mechanisms.
Anti-plasmodial Mechanistic Insights
Malaria, caused by Plasmodium parasites, remains a major global health threat, compounded by increasing drug resistance. Thieno[3,2-d]pyrimidines have emerged as a promising class of antiplasmodial agents with activity against multiple stages of the parasite's life cycle. nih.govumontpellier.frnih.gov
A series of 4-substituted thieno[3,2-d]pyrimidines were evaluated for their activity against both the asexual erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.gov Notably, a chloro analogue of the hit compound Gamhepathiopine (a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one derivative) displayed good activity against the blood stage of P. falciparum and improved activity against the liver stage parasites compared to the parent compound. nih.govumontpellier.frnih.gov While the precise molecular target of this series is still under investigation, the dual-stage activity suggests a mechanism distinct from many current antimalarials. nih.gov The ability to introduce diverse substituents at the 4-position of the thienopyrimidine core via nucleophilic aromatic substitution allows for the fine-tuning of antiplasmodial activity and pharmacokinetic properties. nih.govbohrium.com
Table 3: Antiplasmodial Activity of a 4-Chloro-thieno[3,2-d]pyrimidine Derivative
| Compound | Description | P. falciparum K1 IC₅₀ (µM) | P. berghei Hepatic Stage Inhibition (at 1 µM) |
| Gamhepathiopine | Parent Compound | 0.25 | 45% |
| Chloro Analogue | 4-Chloro Derivative | 0.36 | 62% |
Data shows activity against the drug-resistant K1 strain of P. falciparum and the liver stage of P. berghei. nih.gov
Receptor Modulation Mechanisms
Negative Allosteric Modulation of Dopamine (B1211576) D2 Receptor
While the thieno[3,2-d]pyrimidine scaffold is a significant pharmacophore, extensive literature searches have not revealed specific studies demonstrating that this compound acts as a negative allosteric modulator (NAM) of the dopamine D2 receptor. However, research into the isomeric thieno[2,3-d]pyrimidine scaffold has identified it as a novel framework for the development of D2 receptor NAMs. bohrium.commdpi.comnih.govnih.gov
A study published in the Journal of Medicinal Chemistry described the discovery of a thieno[2,3-d]pyrimidine-based NAM through a virtual ligand screening process. nih.gov This discovery was significant as this scaffold was not previously associated with dopaminergic ligands. Subsequent research has focused on the structure-activity relationships of these thieno[2,3-d]pyrimidine analogs to enhance their affinity and negative cooperativity at the D2 receptor. bohrium.commdpi.com These studies have successfully yielded analogs with improved functional affinity. nih.gov
The mechanism of action for these thieno[2,3-d]pyrimidine-based NAMs involves binding to an allosteric site on the D2 receptor, a site distinct from the orthosteric site where the endogenous ligand dopamine binds. mdpi.com This allosteric binding modulates the receptor's response to dopamine. Investigations into this class of compounds have identified key structural elements crucial for their functional affinity and negative cooperativity. nih.gov For instance, modifications at various positions of the thienopyrimidine core have been shown to produce analogs with a range of pharmacological profiles at the D2 receptor. bohrium.comnih.gov
It is important to emphasize that these findings are specific to the thieno[2,3-d]pyrimidine scaffold and cannot be directly extrapolated to this compound without dedicated experimental validation.
Investigation of Anti-Inflammatory Pathways
The thieno[3,2-d]pyrimidine core is recognized for its potential in the development of anti-inflammatory agents. Derivatives of this scaffold have been investigated for their ability to modulate key inflammatory pathways, although specific mechanistic studies on this compound are not extensively documented in the available literature.
Generally, the anti-inflammatory effects of pyrimidine (B1678525) derivatives are associated with the inhibition of critical inflammatory mediators. nih.gov One of the primary mechanisms investigated for related compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.govresearchgate.netresearchgate.net The COX enzymes are responsible for the production of prostaglandins, which are key players in the inflammatory cascade. nih.gov By inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory prostaglandins. nih.gov
Research on other thieno[3,2-d]pyrimidine derivatives has pointed towards their potential to suppress the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), another significant mediator in inflammation. researchgate.net Furthermore, some derivatives have been shown to decrease the release of pro-inflammatory cytokines. researchgate.net A recent study highlighted the development of thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key player in inflammatory signaling pathways, which demonstrated significant anti-inflammatory effects in preclinical models. nih.gov
While the collective research on thieno[3,2-d]pyrimidine derivatives suggests a potential for anti-inflammatory activity through pathways involving COX and iNOS inhibition, detailed investigations are required to confirm and elucidate the specific anti-inflammatory mechanisms of this compound.
Non Biological Research Applications of Thieno 3,2 D Pyrimidine Derivatives
Applications in Materials Science
The quest for novel organic materials with tailored electronic and photophysical properties has led researchers to explore a diverse range of molecular architectures. The thieno[3,2-d]pyrimidine (B1254671) core, with its fused aromatic system, offers a versatile platform for the development of advanced functional materials.
Development of Organic Semiconductors
Thieno[3,2-d]pyrimidine derivatives are being investigated for their potential in the development of organic semiconductors. These materials are the cornerstone of next-generation flexible electronics, including organic field-effect transistors (OFETs). The performance of such devices is intrinsically linked to the charge carrier mobility of the semiconductor used.
While specific charge mobility data for 4-Chloro-6-phenylthieno[3,2-d]pyrimidine is not extensively documented, research on analogous structures provides valuable insights. For instance, a novel organic semiconductor, 2,6-DADTT, based on a dithieno[3,2-b:2′,3′-d]thiophene core, has demonstrated excellent performance in single-crystal organic field-effect transistors. nih.gov This related fused thiophene (B33073) system has exhibited a highest mobility of up to 1.26 cm² V⁻¹ s⁻¹ and an average mobility of 0.706 cm² V⁻¹ s⁻¹. nih.gov Such high mobility values in a related scaffold underscore the potential of thieno-fused aromatic systems in high-performance electronics.
The introduction of different substituents onto the thieno[3,2-d]pyrimidine core can significantly influence the molecular packing and electronic properties, thereby tuning the semiconductor performance. The phenyl group at the 6-position and the chloro-substituent at the 4-position of the target molecule can be strategically modified to modulate these characteristics.
| Compound | Device Type | Highest Mobility (cm² V⁻¹ s⁻¹) | Average Mobility (cm² V⁻¹ s⁻¹) | Current On/Off Ratio |
|---|---|---|---|---|
| 2,6-DADTT (A dithieno[3,2-b:2′,3′-d]thiophene derivative) | Single-Crystal OFET | 1.26 | 0.706 | 10⁶ - 10⁸ |
Utilization in Aggregation-Induced Emission (AIE) Luminogens and Organic Light-Emitting Diodes (OLEDs)
While direct evidence of this compound exhibiting aggregation-induced emission (AIE) is not yet prevalent in the literature, the broader class of pyrimidine (B1678525) derivatives is recognized for its role in the development of materials for organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrimidine ring makes it a suitable building block for constructing fluorescent emitters, host materials, and electron-transporting materials in OLED devices.
The AIE phenomenon, where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation, is a highly sought-after property for solid-state lighting and display applications. Should this compound or its derivatives be found to possess AIE characteristics, it would open up new avenues for their use in high-performance OLEDs and other optoelectronic devices. Further photophysical studies are required to explore this potential.
Role as Key Building Blocks in Advanced Organic Synthesis
Perhaps the most established non-biological application of this compound is its role as a versatile intermediate in advanced organic synthesis. The reactivity of the 4-chloro substituent makes this compound a valuable scaffold for the construction of more complex molecular architectures through various cross-coupling and substitution reactions. The thieno[2,3-d]pyrimidine (B153573) core, a structural isomer, is also widely used in the synthesis of kinase inhibitors and other biologically active molecules. researchgate.netnih.govnih.gov
The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. Furthermore, this position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions include the Suzuki-Miyaura, Sonogashira, and Heck couplings. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.orgresearchgate.netrsc.orgresearchgate.net
The ability to perform these transformations selectively on the thieno[3,2-d]pyrimidine core enables chemists to synthesize a diverse library of compounds with tailored properties for various applications, including the development of novel kinase inhibitors. nih.govrsc.org For example, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors for FMS kinase and Janus Kinase 1 (JAK1). nih.govrsc.org
The following table summarizes some of the key synthetic transformations that can be performed on this compound and related 4-chlorothienopyrimidines, highlighting their utility as synthetic building blocks.
| Reaction Type | Reactant | Product | Significance |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 4-Amino, 4-Alkoxy, or 4-Thioether substituted thienopyrimidines | Introduction of diverse functional groups for tuning properties. atlantis-press.com |
| Suzuki-Miyaura Coupling | Aryl or Heteroaryl Boronic Acids/Esters | 4-Aryl or 4-Heteroaryl substituted thienopyrimidines | Formation of C-C bonds to create extended π-systems. researchgate.net |
| Sonogashira Coupling | Terminal Alkynes | 4-Alkynyl substituted thienopyrimidines | Construction of linear, rigid structures. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netresearchgate.net |
| Heck Coupling | Alkenes | 4-Alkenyl substituted thienopyrimidines | Synthesis of substituted alkenes for further functionalization. organic-chemistry.orgwikipedia.orgrsc.org |
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-6-phenylthieno[3,2-d]pyrimidine, and how do substituents influence reaction yields?
Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene or pyrimidine precursors. For example, cyclization of 3-amino-thiophene derivatives using formic acid or triethyl orthoformate is common . Substituents like methyl or phenyl groups at the 6-position (as in 4-Chloro-6-methylthieno[2,3-d]pyrimidine) can alter reaction kinetics due to steric or electronic effects, reducing yields by 10–15% compared to unsubstituted analogs . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (24–48 hrs) to mitigate side reactions.
Q. How should researchers safely handle and dispose of this compound?
Methodological Answer : Use PPE (gloves, safety glasses, masks) to avoid inhalation or skin contact. Waste must be segregated into halogenated organic containers and processed by certified waste management services due to potential environmental persistence . For spills, neutralize with sodium bicarbonate and adsorb using vermiculite.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) with NMR (e.g., , ) to confirm substitution patterns. Mass spectrometry (ESI-MS) and X-ray crystallography (for crystalline derivatives) resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How do structural modifications at the 6-position affect biological activity and receptor selectivity?
Methodological Answer : Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) assays. For instance:
| Substituent | Biological Activity | Selectivity |
|---|---|---|
| Phenyl (6-position) | Enhanced kinase inhibition (IC = 0.87 µM) | High for EGFR |
| Methyl (6-position) | Reduced lipophilicity (logP = 2.1) | Broader target range |
| Use computational docking (AutoDock Vina) to predict binding modes and validate with SPR (Surface Plasmon Resonance) to quantify affinity shifts . |
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurities. Perform orthogonal assays (e.g., cell-free vs. cell-based) and cross-validate using independent synthetic batches. For example, inconsistent IC values for kinase inhibition may require re-evaluating enzyme lot variability or buffer composition .
Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?
Methodological Answer : Modify the phenyl group with polar substituents (e.g., -OH, -COOH) or employ prodrug approaches (esterification). Co-solvents like PEG-400 or cyclodextrin inclusion complexes can enhance aqueous solubility. Pharmacokinetic profiling in rodents (IV/PO administration) should include LC-MS/MS to track metabolite formation .
Q. How does the thieno-pyrimidine core interact with biological targets at the molecular level?
Methodological Answer : The planar thieno-pyrimidine core facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., ATP-binding pockets). Use mutagenesis studies to identify critical residues (e.g., replacing Phe723 in EGFR with alanine reduces binding by ~70%) . Cryo-EM or X-ray co-crystallography provides atomic-level insights .
Technical and Data Analysis Questions
Q. What purification methods are most effective for removing chlorinated byproducts?
Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates chlorinated impurities. For persistent contaminants, recrystallization in ethanol/water (7:3 v/v) achieves >99% purity. Monitor by TLC (Rf = 0.4 in dichloromethane/methanol 9:1) .
Q. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C over 72 hrs, analyzing degradation via UPLC-MS. Hydrolysis of the chloro group is a common pathway; adding antioxidants (0.1% ascorbic acid) can mitigate oxidation .
Q. What computational tools predict electrophilic reactivity for further functionalization?
Methodological Answer : DFT calculations (Gaussian 09, B3LYP/6-31G*) identify reactive sites. The C4 chlorine atom exhibits high electrophilicity (Fukui = 0.15), making it amenable to nucleophilic substitution with amines or thiols .
Q. How do substituents influence metabolic clearance in hepatic microsomes?
Methodological Answer : Phenyl groups at the 6-position slow CYP450-mediated oxidation (t = 45 min vs. 22 min for methyl analogs). Use human liver microsomes + NADPH to quantify metabolite formation (LC-MS) and identify major isoforms via chemical inhibition (e.g., ketoconazole for CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
